molecular formula C16H18N4O3S B6471736 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide CAS No. 2640955-54-8

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide

Cat. No.: B6471736
CAS No.: 2640955-54-8
M. Wt: 346.4 g/mol
InChI Key: JLMOVULJLKVSNR-UHFFFAOYSA-N
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Description

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide features a pyrrolidinedione (2,5-dioxopyrrolidine) core linked to a thiophene ring substituted with a 1-methylpyrazole moiety via an ethylacetamide bridge. This structure combines three pharmacologically relevant motifs:

  • Pyrrolidinedione: Known for protease inhibition and electrophilic reactivity.
  • Acetamide: Enhances solubility and bioavailability.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-19-9-11(8-18-19)13-3-2-12(24-13)6-7-17-14(21)10-20-15(22)4-5-16(20)23/h2-3,8-9H,4-7,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMOVULJLKVSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C14H16N4O3SC_{14}H_{16}N_4O_3S and a molecular weight of approximately 316.36 g/mol. The presence of both a dioxopyrrolidinyl moiety and a thiophenyl group suggests potential interactions with various biological targets.

Anticonvulsant Activity

Recent studies have indicated that related compounds, particularly those containing the 2,5-dioxopyrrolidin scaffold, exhibit significant anticonvulsant properties. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) , demonstrated broad-spectrum anticonvulsant activity across various animal seizure models. The compound showed protective effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting its potential as a candidate for treating different types of epilepsy .

Antimicrobial Activity

The biological activity of this class of compounds also extends to antimicrobial effects. In vitro evaluations have shown that derivatives of 2,5-dioxopyrrolidin exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . These findings were obtained using agar diffusion and broth microdilution methods to assess the minimum inhibitory concentrations (MICs) .

The mechanisms underlying the biological activities of these compounds often involve modulation of neurotransmitter systems or direct interaction with microbial cell structures. For instance:

  • Anticonvulsant Mechanism : The anticonvulsant effects may be attributed to the modulation of GABAergic neurotransmission or inhibition of voltage-gated sodium channels.
  • Antimicrobial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Several studies have documented the efficacy of related compounds in preclinical models:

  • Anticonvulsant Efficacy : A study on AS-1 demonstrated significant seizure protection in mice at doses ranging from 15 mg/kg to 60 mg/kg. The combination therapy with valproic acid showed synergistic effects in reducing seizure frequency .
  • Antimicrobial Evaluation : Another investigation into the antibacterial properties of derivatives highlighted their effectiveness against resistant strains of bacteria, with notable zones of inhibition observed in agar diffusion tests .

ADME-Tox Profile

The pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

  • Absorption : Compounds similar to this compound have shown good permeability in artificial membrane assays.
  • Metabolism : Studies indicate favorable metabolic stability with minimal interaction with cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .

Comparison with Similar Compounds

Quinolone Derivatives with Thiophene Substituents

Structural Basis :

  • Core: Quinolone (4-oxo-1,4-dihydroquinoline) vs. pyrrolidinedione.
  • Substituents : Bromothiophen or methylthio-thiophen groups (Foroumadi et al., 2005, 2006) .

Activity: Quinolones with thiophene substituents exhibit potent antibacterial effects by inhibiting DNA gyrase. For example:

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones: MIC values of 0.5–4 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Methylthio-thiophen analogs : Improved lipophilicity and extended Gram-negative coverage .

Key Differences :

  • The target compound lacks the quinolone core, suggesting a divergent mechanism of action.

Pyrimidinyl Thioacetamides

Structural Basis :

  • Core : Pyrimidine vs. pyrrolidinedione.
  • Substituents: Thioether-linked acetamide groups (Novikov et al., 2005; Gagnon et al., 2007) .

Synthesis :
Both classes utilize alkylation with chloroacetamides. For example:

  • 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides : Synthesized via sodium methylate-mediated alkylation .

Activity :
Pyrimidinyl thioacetamides are reported as intermediates in antiviral or anticancer agents, though specific data is scarce. The acetamide group likely improves solubility, analogous to the target compound .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrrolidinedione Thiophene-pyrazole, acetamide Hypothetical protease inhibition -
Quinolone-Thiophene Hybrids Quinolone Bromo/methylthio-thiophen, piperazine Antibacterial (DNA gyrase inhibition)
Pyrimidinyl Thioacetamides Pyrimidine Thioether, acetamide Intermediate for antiviral agents

Research Findings and Implications

  • Structural Insights: The thiophene-pyrazole group in the target compound mirrors antibacterial quinolones, but the pyrrolidinedione core may shift its target specificity .
  • Synthetic Feasibility : Alkylation strategies from pyrimidinyl thioacetamide synthesis (e.g., chloroacetamide coupling) could be adapted for scalable production .
  • Knowledge Gaps: Empirical data on the target compound’s activity, selectivity, and pharmacokinetics are needed to validate hypotheses.

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